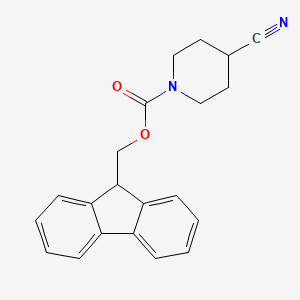

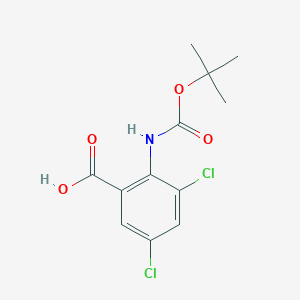

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Vue d'ensemble

Description

The compound "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" is a derivative of benzoxazole, which is a class of aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The presence of the chloromethyl and nitro groups on the benzoxazole ring suggests potential reactivity and a range of possible applications in chemical synthesis and pharmacology. Benzoxazoles are known for their diverse pharmacological activities, and the functionalization with chloromethyl and nitro groups could further enhance their utility .

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of functionally substituted benzoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been described using a simple method, which could potentially be adapted for the synthesis of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" . Additionally, the synthesis of related compounds, such as 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, involves the reaction of 1-bromo-3,3,3-trichloro-1-nitropropene with o-aminophenol derivatives . This suggests that similar nitration and chloromethylation reactions could be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for various conformers and tautomers. For example, a related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has twelve possible conformers and tautomers, as determined by ab initio calculations . X-ray diffraction analyses of these compounds reveal details about their crystal structures and the interactions between molecules, such as hydrogen bonding . These techniques could be applied to "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" to elucidate its molecular structure.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. The presence of a chloromethyl group in the compound suggests potential for nucleophilic substitution reactions, where the chlorine atom could be replaced by other groups or molecules . The nitro group is also a key functional group that can participate in reactions, such as the transfer of the nitro group to secondary amines, as seen in the synthesis of nitro-substituted benzotriazoles and phenanthrotriazoles . These reactions could be relevant to the chemical behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their functional groups. The chloromethyl group is likely to increase the compound's reactivity, while the nitro group could affect its acidity and basicity. For example, the introduction of a nitropyridyl group into the 2-methyl group of benzazoles insignificantly increases the basicity of the methylene group . The photochromic properties of benzazoles are also of interest, as they can form different photoinduced forms depending on the pH . These properties are important for understanding the behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" in various environments and could inform its potential applications.

Applications De Recherche Scientifique

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : In the research of novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates .

- Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .

- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Chemistry

- Application : HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

-

Epoxy Resins Synthesis

- Field : Industrial Chemistry

- Application : Epichlorohydrin, a compound similar to “2-(Chloromethyl)-5-nitro-1,3-benzoxazole”, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .

- Method : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .

- Results : The resultant epoxy resins are used in a wide range of industrial applications, from coatings and electrical systems to aerospace applications .

-

Protein Modification

- Field : Biochemistry

- Application : 2-chloromethyl acryl reagents can serve as a simple yet versatile platform for selective protein modification at cysteine or disulfide sites .

- Method : The 2-chloromethyl derivatives (acrylamide or acrylate) can be obtained via a simple and easily implemented one-pot reaction based on the coupling reaction between commercially available starting materials with different end-group functionalities (amino group or hydroxyl group) .

- Results : 2-Chloromethyl acrylamide reagents with an amide linkage favor selective modification at the cysteine site with fast reaction kinetics and near quantitative conversations. In contrast, 2-chloromethyl acrylate reagents bearing an ester linkage can undergo two successive Michael reactions, allowing the selective modification of disulfides bonds with high labeling efficiency and good conjugate stability .

-

Energetic Binders

- Field : Materials Science

- Application : Epichlorohydrin, a compound similar to “2-(Chloromethyl)-5-nitro-1,3-benzoxazole”, is converted to glycidyl nitrate, an energetic binder used in explosive and propellant compositions .

- Method : The synthesis of glycidyl nitrate involves the reaction of epichlorohydrin with nitric acid .

- Results : The resultant glycidyl nitrate is a versatile energetic binder that enhances the performance of explosives and propellants .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethylation is a common reaction in organic chemistry where a chloromethyl group is added to an aromatic compound .

- Method : A typical procedure involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide .

- Results : The resultant chloromethylated aromatic compounds are useful intermediates in the synthesis of a variety of other compounds .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and modifications to the compound that might enhance its properties or reduce its hazards.

Propriétés

IUPAC Name |

2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQGQKSWZXRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377344 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-nitro-1,3-benzoxazole | |

CAS RN |

119198-10-6 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)